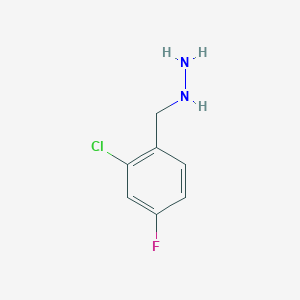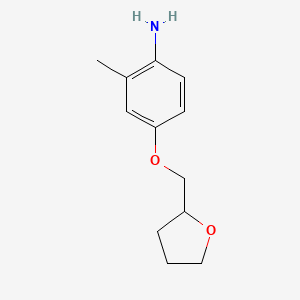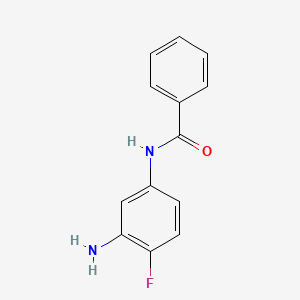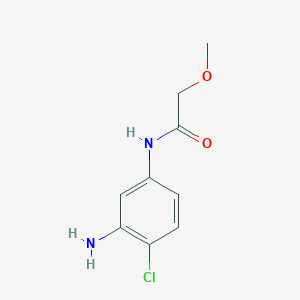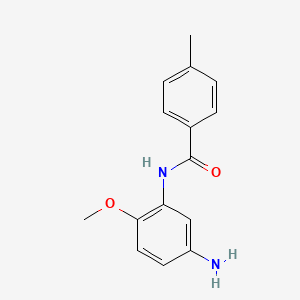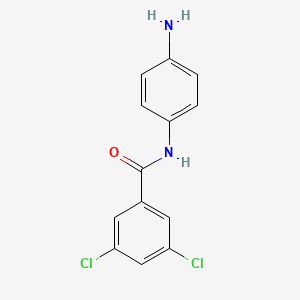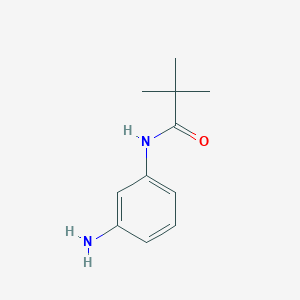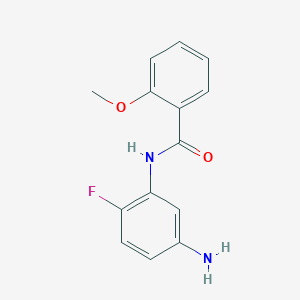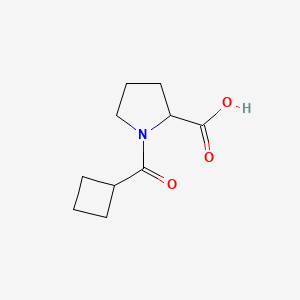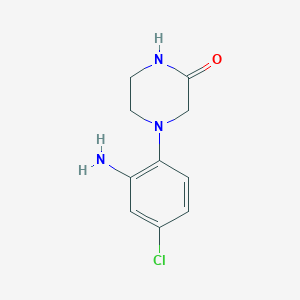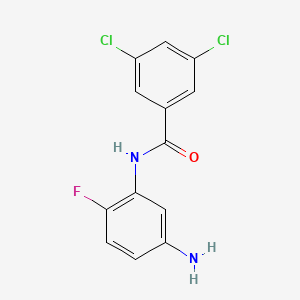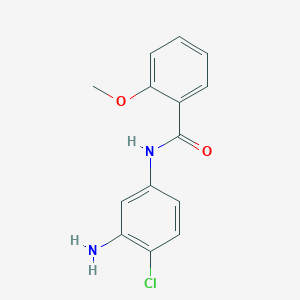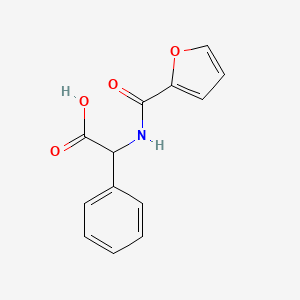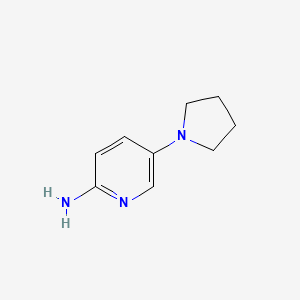
5-(吡咯烷-1-基)吡啶-2-胺
概述
描述
5-(Pyrrolidin-1-yl)pyridin-2-amine is a heterocyclic compound that features both a pyrrolidine ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
科学研究应用
5-(Pyrrolidin-1-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
生化分析
Biochemical Properties
5-(Pyrrolidin-1-yl)pyridin-2-amine plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily due to its pyrrolidine and pyridine rings, which allow it to bind to specific sites on enzymes and proteins. These interactions can lead to changes in the activity of these biomolecules, influencing various biochemical pathways.
Cellular Effects
5-(Pyrrolidin-1-yl)pyridin-2-amine has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular proteins can lead to alterations in signal transduction pathways, which can impact cell growth, differentiation, and apoptosis. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of 5-(Pyrrolidin-1-yl)pyridin-2-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s pyrrolidine ring allows it to fit into the active sites of enzymes, either inhibiting or activating them. This can lead to changes in the biochemical pathways regulated by these enzymes. Furthermore, its interaction with transcription factors can result in altered gene expression, impacting various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Pyrrolidin-1-yl)pyridin-2-amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 5-(Pyrrolidin-1-yl)pyridin-2-amine vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition, cellular damage, and altered metabolic pathways. Threshold effects have been observed, where a specific dosage range produces optimal results without causing toxicity.
Metabolic Pathways
5-(Pyrrolidin-1-yl)pyridin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors . The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. Its interaction with enzymes such as cytochrome P450 can lead to changes in the metabolism of other compounds, affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 5-(Pyrrolidin-1-yl)pyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound’s structure allows it to be efficiently transported across cell membranes and distributed within different cellular compartments. Its interaction with binding proteins can influence its localization and accumulation in specific tissues, impacting its overall activity and function.
Subcellular Localization
5-(Pyrrolidin-1-yl)pyridin-2-amine exhibits specific subcellular localization, which affects its activity and function . The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-1-yl)pyridin-2-amine typically involves the reaction of pyridine derivatives with pyrrolidine. One common method is the nucleophilic substitution reaction where pyridine-2-amine is reacted with pyrrolidine under basic conditions . The reaction can be carried out in solvents such as ethanol or acetonitrile, and often requires heating to reflux temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of 5-(Pyrrolidin-1-yl)pyridin-2-amine may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of microwave-assisted organic synthesis (MAOS) has also been explored to reduce reaction times and improve yields .
化学反应分析
Types of Reactions
5-(Pyrrolidin-1-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
作用机制
The mechanism of action of 5-(Pyrrolidin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple heterocyclic amine with a five-membered ring.
Pyridine-2-amine: A pyridine derivative with an amino group at the 2-position.
N-(Pyridin-2-yl)amides: Compounds with a pyridine ring and an amide group, known for their biological activities.
Uniqueness
5-(Pyrrolidin-1-yl)pyridin-2-amine is unique due to the combination of the pyrrolidine and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
5-pyrrolidin-1-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-9-4-3-8(7-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBRHMIVZVUWCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588366 | |
| Record name | 5-(Pyrrolidin-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937623-38-6 | |
| Record name | 5-(Pyrrolidin-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
